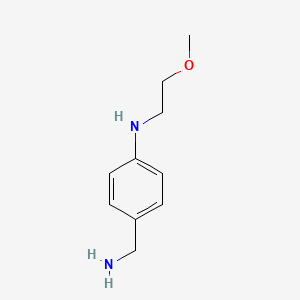

![molecular formula C6H16ClN3O B1520360 [3-(Dimethylamino)propyl]urea hydrochloride CAS No. 110181-34-5](/img/structure/B1520360.png)

[3-(Dimethylamino)propyl]urea hydrochloride

Overview

Description

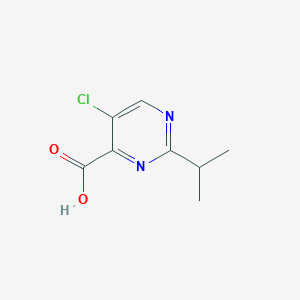

“[3-(Dimethylamino)propyl]urea hydrochloride” is a chemical compound with the CAS Number: 110181-34-5 . It is a powder with a molecular weight of 181.67 . The IUPAC name for this compound is N-[3-(dimethylamino)propyl]urea hydrochloride .

Molecular Structure Analysis

The molecular formula of “[3-(Dimethylamino)propyl]urea hydrochloride” is C6H15N3O . The average mass is 145.203 Da and the monoisotopic mass is 145.121506 Da .Physical And Chemical Properties Analysis

“[3-(Dimethylamino)propyl]urea hydrochloride” is a powder that is stored at room temperature . It has a melting point of 138-140°C .Scientific Research Applications

Urotensin-II Receptor Agonism

A study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. This compound, showing selective agonism, is a useful pharmacological research tool and potential drug lead due to its activity primarily residing in one of its enantiopure forms (Croston et al., 2002).

Synthesis of Glycoluril Derivatives

N-[2-(Dimethylamino)ethyl]urea was utilized in the synthesis of unknown N-[2-(dimethylamino)ethyl]glycolurils and their hydrochlorides. The study systematically explored the yields of these compounds, contributing to the field of chemical synthesis and applications in various industries (Gazieva et al., 2009).

Amide Formation in Aqueous Media

Research on the mechanism of amide formation in aqueous media using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) provides insights into bioconjugation processes. This study is significant for biochemical and pharmaceutical applications where amide bonds are crucial (Nakajima & Ikada, 1995).

Antimicrobial Efficacy

An in vitro study of the antimicrobial efficacy of a quaternized cationic polymer, poly[bis(2-chloroethyl)ether-alt-1,3-bis[3-(dimethylamino)propyl]urea], demonstrated significant activity against various bacteria, including multi-drug-resistant strains. This polymer's non-toxic behavior against mammalian cells underlines its potential for biomedical applications (Kumar et al., 2016).

Urea Sensors Development

A novel hydrogel-based biosensor for urea detection incorporated a pH-sensitive poly(acrylic acid-co-dimethylaminoethyl methacrylate) hydrogel. This sensor, with its high sensitivity and selectivity to urea, is pivotal for industrial and biomedical diagnostics (Erfkamp, Guenther, & Gerlach, 2019).

Electroplating Applications

Poly[bis(2-chloroethyl)ether-alt-1,3-bis[3-(dimethylamino)propyl]urea] (Polyquaternium-2) was used as a leveler in copper electroplating from acidic sulphate baths. This study demonstrates the compound's effectiveness in producing uniform copper deposits, highlighting its industrial relevance in electroplating processes (Biao et al., 2016).

Safety and Hazards

“[3-(Dimethylamino)propyl]urea hydrochloride” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary target of [3-(Dimethylamino)propyl]urea hydrochloride, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is the carboxyl group present in various biological molecules . The carboxyl group plays a crucial role in many biological processes, including protein folding, enzyme activity, and cell signaling .

Mode of Action

[3-(Dimethylamino)propyl]urea hydrochloride interacts with its targets by forming an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond . This reaction results in the release of an isourea byproduct . The primary amine then attacks the carbonyl carbon of the acid, which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Biochemical Pathways

The action of [3-(Dimethylamino)propyl]urea hydrochloride affects various biochemical pathways. It is commonly used in peptide synthesis, where it facilitates the formation of amide bonds, thus linking amino acids together to form peptides . It is also used in the preparation of immunoconjugates, where it links antigens to carrier proteins . Furthermore, it is used to label nucleic acids through their 5’ phosphate groups .

Result of Action

The result of the action of [3-(Dimethylamino)propyl]urea hydrochloride is the formation of stable amide bonds between carboxyl groups and primary amines . This leads to the creation of peptides, proteins, and other conjugated molecules, which can have various molecular and cellular effects depending on their specific structures and functions .

Action Environment

The action of [3-(Dimethylamino)propyl]urea hydrochloride is influenced by environmental factors such as pH and temperature . It is typically employed in the pH range of 4.0-6.0 . The stability of the O-acylisourea intermediate formed during the reaction is dependent on the aqueous environment .

properties

IUPAC Name |

3-(dimethylamino)propylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O.ClH/c1-9(2)5-3-4-8-6(7)10;/h3-5H2,1-2H3,(H3,7,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQLARZRKYFRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Dimethylamino)propyl]urea hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520277.png)

![2,2,2-trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1520281.png)

![1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520282.png)

![methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1520287.png)

![2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B1520289.png)

![3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid](/img/structure/B1520291.png)

![N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1520293.png)

![{5-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]pentyl}(methyl)amine](/img/structure/B1520294.png)

![[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1520299.png)